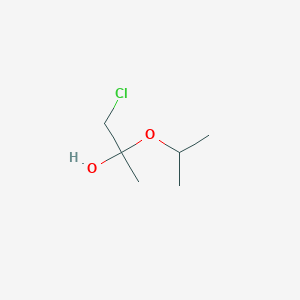
1-Chloro-2-isopropoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-isopropoxy-2-propanol is an organic compound with the molecular formula C₆H₁₃ClO₂ It is a chlorinated alcohol and ether, characterized by the presence of a chlorine atom, an isopropoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-propanol with isopropyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the formation of by-products. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-isopropoxy-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols with different substitution patterns.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of ethers or other substituted alcohols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Scientific Research Applications
1-Chloro-2-isopropoxy-2-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, solvents, and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-2-isopropoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
- **1-Chloro-3-isopropoxy-2
1-Chloro-2-propanol: A simpler chlorinated alcohol with similar reactivity but lacking the isopropoxy group.
2-Chloro-1-propanol: Another chlorinated alcohol with a different substitution pattern.
Properties
Molecular Formula |
C6H13ClO2 |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-2-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H13ClO2/c1-5(2)9-6(3,8)4-7/h5,8H,4H2,1-3H3 |
InChI Key |
RQNYEKBSIIQPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















